Ethyl p-Aminobenzoate-N-D-mannose
Description
Properties
Molecular Formula |
C15H21NO7 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
ethyl 4-[[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C15H21NO7/c1-2-22-15(21)8-3-5-9(6-4-8)16-14-13(20)12(19)11(18)10(7-17)23-14/h3-6,10-14,16-20H,2,7H2,1H3/t10?,11-,12-,13-,14+/m1/s1 |
InChI Key |
FREAPVFREJJKCA-HTGUOZFMSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N[C@@H]2[C@@H]([C@@H]([C@@H](C(O2)CO)O)O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis leverages the high selectivity of enzymes for certain reaction steps, combined with traditional chemical methods for others, offering an efficient route to complex molecules. researchgate.netrsc.org This approach is particularly valuable in carbohydrate chemistry, where stereochemical control is paramount. researchgate.net
Glycosylation Reactions for N-D-Mannose Linkage
The formation of the N-glycosidic bond between the amine of ethyl p-aminobenzoate and the anomeric carbon of D-mannose is a critical step. Enzymes such as glycosyltransferases and endo-β-N-acetylglucosaminidases (ENGases) are instrumental in catalyzing such linkages with high stereoselectivity, ensuring the formation of the desired anomer. researchgate.netrsc.orgnih.gov Specifically, mannosyltransferases can be employed for the synthesis of β-mannosyl linkages, a challenging feat in purely chemical synthesis. nih.gov The direct condensation of p-aminobenzoic acid with various pyranoses in the presence of an acid catalyst has been shown to produce N-glycopyranosylamines. researchgate.net While this method can sometimes result in a mixture of anomers, the use of enzymes can drive the reaction towards a single, desired stereoisomer. researchgate.net
Esterification of p-Aminobenzoic Acid with Ethanol (B145695)
The ethyl ester portion of the target molecule is synthesized through the esterification of p-aminobenzoic acid (PABA) with ethanol. This reaction, commonly known as Fischer esterification, is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). slideshare.netresearchgate.netyoutube.com The reaction is reversible, and to achieve a high yield of the ester, an excess of the alcohol (ethanol) is often used to shift the equilibrium towards the product side, in accordance with Le Châtelier's Principle. researchgate.netlibretexts.org The process generally involves refluxing the reactants, followed by neutralization and purification to isolate the ethyl p-aminobenzoate, also known as benzocaine. researchgate.netslideshare.net Yields for this reaction can be quite high, with some reports citing up to 93.3%. slideshare.net
Table 1: Fischer Esterification of p-Aminobenzoic Acid
| Reactants | Catalyst | Key Conditions | Product |
| p-Aminobenzoic Acid, Ethanol | Concentrated H₂SO₄ or dry HCl | Reflux | Ethyl p-aminobenzoate |
This table summarizes the standard components and conditions for the Fischer esterification to produce ethyl p-aminobenzoate.
Condensation Reactions for Compound Assembly
Direct condensation reactions provide a more classical chemical approach to assembling the target molecule from its constituent parts or protected intermediates.
Reaction of Diacetone-D-mannose with Ethyl p-Aminobenzoic Acid
To control the reactivity of the mannose unit and prevent unwanted side reactions, protection of its hydroxyl groups is a common strategy. Diacetone-D-mannose, a derivative where two isopropylidene ketals protect the hydroxyl groups, can be reacted with ethyl p-aminobenzoate. This reaction typically requires a catalyst to facilitate the formation of the N-glycosidic bond. The use of protected sugars like diacetone-D-mannose helps to ensure that the glycosylation occurs at the desired anomeric position.
Formation of N-β-(p-aminobenzoic acid ethyl ester)-2,3;5,6-mannofuranosylamine Intermediates
The reaction between diacetone-D-mannose and ethyl p-aminobenzoate leads to the formation of an N-glycoside intermediate. Specifically, this results in a mannofuranosylamine structure, where the mannose is in its five-membered furanose ring form. The protecting groups (isopropylidene) can then be removed under acidic conditions to yield the final deprotected Ethyl p-Aminobenzoate-N-D-mannose. This multi-step process involving protection, condensation, and deprotection is a hallmark of carbohydrate synthesis, allowing for precise control over the final structure.
Further Chemical Derivatization for Enhanced Research Utility
The derivatization of this compound and related compounds can significantly enhance their utility in research, particularly in analytical applications. For instance, n-alkyl esters of p-aminobenzoic acid have been used as derivatizing agents to improve the sensitivity of detection in liquid secondary ion mass spectrometry for oligosaccharide analysis. nih.gov By increasing the length of the alkyl chain from ethyl to n-octyl or n-hexyl, both the yield of the derivative and its mass spectral sensitivity can be optimized. nih.gov This strategy is crucial when working with very small quantities of biological samples. nih.gov Furthermore, chemical derivatization can be used to differentiate between various types of glucuronides (acyl-, O-, and N-glucuronides) by creating predictable mass shifts in mass spectrometry, a technique that could be adapted for mannoside derivatives. nih.gov Such modifications are invaluable for the structural elucidation of metabolites and other complex biological molecules. nih.gov
Introduction of Reporter Tags for Spectroscopic Analysis
The covalent attachment of reporter tags to biomolecules is a fundamental strategy for their detection and analysis. In the context of glycoscience, fluorescently tagged sugars allow for the visualization and tracking of glycoproteins. nih.gov For a compound like this compound, a reporter tag can be introduced to facilitate its use in various analytical techniques.
One common approach involves the use of metabolic chemical reporters (MCRs). nih.gov This two-step process begins with the metabolic incorporation of a sugar analog bearing a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) into glycoproteins. nih.gov Subsequently, a probe with a complementary functional group, such as a fluorescent tag, is introduced, leading to a covalent reaction that labels the target. nih.govnih.gov While no reporters selectively label the core pentasaccharide structure of N-linked glycans to date, this general methodology is widely applied. nih.gov
For this compound, a chemically analogous strategy would involve direct conjugation of a spectroscopic probe to the parent molecule. The ethyl p-aminobenzoate (EPAB) moiety itself has been used as a tag for the analysis of glycosaminoglycan oligosaccharides by mass spectrometry. acs.org Further derivatization could involve coupling a fluorescent dye, such as a rhodamine or fluorescein (B123965) derivative, to the molecule. This would typically be achieved by activating one of the hydroxyl groups on the mannose ring or by modifying the benzoate (B1203000) structure, assuming the primary amine is already part of the N-glycosidic bond. The resulting fluorescent conjugate would enable sensitive detection in techniques like fluorescence microscopy or flow cytometry.
Another strategy involves the use of epitope tags, which are short peptide sequences recognized by specific monoclonal antibodies. plos.org While more common for recombinant proteins, small molecules can be conjugated to these tags. A tag like the roTag (SISSSIFKNE) could be chemically linked to this compound, allowing for its detection via Western blotting or ELISA using the corresponding antibody. plos.org
Table 1: Examples of Reporter Tags and Their Analytical Applications
| Reporter Type | Example Tag | Typical Conjugation Reaction | Analytical Application |
| Fluorescent Dye | Rhodamine | Amide coupling, Ether linkage | Fluorescence Microscopy, In-gel fluorescence scanning nih.gov |
| Mass Spectrometry Tag | Ethyl p-aminobenzoate (EPAB) | Reductive amination acs.org | MALDI-MS/MS acs.org |
| Epitope Tag | roTag | Chemical ligation | Western Blot, ELISA plos.org |
| Bioorthogonal Tag | Azide (N₃) | Click Chemistry (CuAAC) nih.gov | Glycoprotein enrichment and identification nih.gov |
Generation of Nitroso Derivatives for Functional Studies
The synthesis of N-nitroso derivatives of glycosylamines, compounds structurally related to this compound, has been explored for functional studies, particularly in the context of mutagenicity. nih.gov Glycosylamines can react to form N-nitroso compounds, which are of interest due to their potential formation in vivo and their biological activities. nih.gov
The synthesis of a nitroso derivative from this compound would involve the N-nitrosation of the secondary amine that links the mannose and the ethyl p-aminobenzoate moieties. This reaction is typically carried out using a nitrosating agent like sodium nitrite (B80452) under acidic conditions.
A study on a series of N-nitroso derivatives of various glycosylamines demonstrated that their structure could be confirmed by spectroscopy and elemental analysis. nih.gov The presence of the nitroso group was further verified by denitrosation using hydrogen bromide-acetic acid, with subsequent detection of the released nitric oxide (NO) by a chemiluminescence detector. nih.gov Research has shown that N-nitroso derivatives of N-aryl pentosylamines are direct-acting mutagens in Salmonella typhimurium TA100. nih.gov Their mutagenic activity is dependent on the specific structures of both the amine and the sugar components and is attributed to their hydrolysis into arene diazonium cations. nih.gov
Table 2: Synthetic and Analytical Data for Analogous N-Nitrosoglycosylamines
| Parent Compound Class | Key Findings | Analytical Methods | Reference |
| N-p-carboxyphenyl pentosylamines | Demonstrated direct-acting mutagenicity in Salmonella typhimurium TA100. | Spectroscopy, Elemental Analysis, Chemiluminescence Detection | nih.gov |
| N-p-methylphenyl pentosylamines | Mutagenic activity was found to be structure-dependent. | Spectrophotometric and Mass-Spectrometric Analyses | nih.gov |
| N-p-nitrophenyl pentosylamines | Hydrolysis to arene diazonium cations identified as the mutagenic mechanism. | Mutagenicity Tests (Ames test) | nih.gov |
Preparation of Schiff Base Conjugates for Biological Evaluation
Schiff bases, compounds containing a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation of a primary amine with an active carbonyl compound (aldehyde or ketone). amazonaws.comresearchgate.net These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.net
The synthesis of Schiff bases derived from ethyl p-aminobenzoate involves reacting its primary amine group with various substituted aldehydes. researchgate.netorientjchem.org This reaction is often catalyzed by acid and can be performed in various solvents or even under solvent-free conditions. amazonaws.com The resulting imine products are then typically purified by recrystallization. researchgate.net
Numerous studies have reported the synthesis of Schiff bases from ethyl p-aminobenzoate and their subsequent biological evaluation. For instance, a series of Schiff bases derived from ethyl-4-aminobenzoate and different aldehydes were synthesized and tested for antimicrobial activity. researchgate.net The evaluation often involves screening against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. amazonaws.comresearchgate.net The results, frequently reported as minimum inhibitory concentration (MIC) values or zones of inhibition, indicate the compound's potency. nih.gov Research suggests that the nature of the substituents on the aldehyde ring can significantly influence the biological activity of the resulting Schiff base. amazonaws.com
The structures of these synthesized conjugates are routinely confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, which shows the characteristic C=N stretch of the imine group, and Nuclear Magnetic Resonance (¹H NMR) spectroscopy, which reveals a characteristic signal for the azomethine proton (-N=CH-). researchgate.netnih.gov
Table 3: Research Findings on Schiff Bases Derived from Ethyl p-Aminobenzoate
| Reactant | Key Findings from Biological Evaluation | Analytical Confirmation | Reference |
| Substituted aromatic aldehydes | Compounds exhibited antibacterial and antifungal activity. amazonaws.com Electron-withdrawing groups showed lower potency compared to electron-releasing groups. amazonaws.com | IR, ¹H-NMR, ¹³C-NMR, LC-MS, Elemental Analysis | amazonaws.com |
| Various aldehydes (unspecified) | Derivatives showed activity against Gram-positive bacteria. researchgate.net Lipophilicity is suggested to play a role in penetrating the bacterial cell wall. orientjchem.org | IR, ¹H-NMR | researchgate.net |
| Substituted benzaldehydes | New derivatives of a related triazole-thione showed moderate antifungal activity against Candida spp. with MIC values as low as 62.5 µg/mL. nih.gov | IR, ¹H NMR, ¹³C NMR, Elemental Analysis | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-aminobenzoate group, the ethyl ester protons, and the protons of the mannose ring. The anomeric proton (H-1) of the mannose unit is particularly diagnostic and would likely appear as a doublet with a coupling constant indicative of its axial or equatorial orientation, thus confirming the β- or α-anomeric configuration.
The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the ethyl group carbons, and the six carbons of the mannose ring. The chemical shift of the anomeric carbon (C-1) is highly sensitive to the nature of the glycosidic linkage.
Table 1: Representative ¹H and ¹³C NMR Data for the Ethyl 4-aminobenzoate (B8803810) Moiety in CDCl₃ rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | 1.37 | t | 7.1 | 14.4 |
| -CH₂- (ethyl) | 4.29 | q | 7.1 | 60.3 |
| Aromatic H | 6.64 | d | 8.6 | 113.7 |
| Aromatic H | 7.87 | d | 8.6 | 131.5 |
| Aromatic C | - | - | - | 119.7 |
| Aromatic C-NH₂ | - | - | - | 151.0 |
| C=O | - | - | - | 166.8 |
| -NH₂ | 4.05 | br s | - | - |
Note: The chemical shifts for the mannose moiety would appear in the typical carbohydrate region of the NMR spectrum, generally between 3.0 and 5.5 ppm for protons and 60 and 105 ppm for carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For a polar, non-volatile molecule like Ethyl p-Aminobenzoate-N-D-mannose, soft ionization techniques such as Electrospray Ionization (ESI) are most suitable.
The molecular formula of this compound is C₁₅H₂₁NO₇, corresponding to a molecular weight of 327.33 g/mol . chemicalbook.comcymitquimica.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
In positive ion mode ESI-MS, this compound is expected to be readily detected as the protonated molecule [M+H]⁺ at m/z 328.3, as well as adducts with sodium [M+Na]⁺ at m/z 350.3 and potassium [M+K]⁺ at m/z 366.3. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Glycan Linkage and Branch Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of glycosides in MS/MS is a well-studied process and typically involves the cleavage of the glycosidic bond. nih.gov
For this compound, the most prominent fragmentation pathway would be the cleavage of the N-glycosidic bond, resulting in two major fragment ions:
The aglycone fragment: This would correspond to the protonated ethyl p-aminobenzoate, with a characteristic m/z of 166.1.
The oxonium ion of the mannose unit: This would result from the cleavage of the glycosidic bond with the charge remaining on the carbohydrate moiety, leading to a series of characteristic carbohydrate fragment ions.
The analysis of these fragment ions allows for the confirmation of the mass of the aglycone and the carbohydrate unit, as well as providing information about the structure of the sugar itself through cross-ring cleavages. nih.gov
Table 2: Expected Key Fragment Ions in a Positive Mode ESI-MS/MS Spectrum of this compound
| m/z (expected) | Proposed Fragment Identity | Fragmentation Pathway |
| 328.3 | [M+H]⁺ | Protonated molecule |
| 166.1 | [Aglycone+H]⁺ | Cleavage of the N-glycosidic bond |
| 163.1 | [Mannose-H₂O+H]⁺ | Dehydrated mannose oxonium ion |
| 145.1 | [Mannose-2H₂O+H]⁺ | Further dehydration of the mannose oxonium ion |
| 127.1 | [Mannose-3H₂O+H]⁺ | Further dehydration of the mannose oxonium ion |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of its functional groups.
The IR and Raman spectra of this compound would be expected to show a combination of the characteristic bands of the ethyl p-aminobenzoate moiety and the D-mannose unit. A study on the vibrational spectra of ethyl 4-aminobenzoate provides a basis for the assignment of the aglycone part. nih.gov
Table 3: Expected Characteristic IR and Raman Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected in |
| 3500-3200 | O-H (mannose), N-H (amine) | Stretching | IR, Raman |
| 3100-3000 | C-H (aromatic) | Stretching | IR, Raman |
| 3000-2850 | C-H (aliphatic) | Stretching | IR, Raman |
| 1720-1700 | C=O (ester) | Stretching | IR |
| 1650-1550 | N-H | Bending | IR |
| 1600-1450 | C=C (aromatic) | Stretching | IR, Raman |
| 1300-1000 | C-O (ester, alcohol, ether) | Stretching | IR |
| 1100-1000 | C-N | Stretching | IR, Raman |
The broad and intense O-H stretching band from the multiple hydroxyl groups of the mannose unit would be a dominant feature in the IR spectrum. The C-O stretching region would also be complex due to the contributions from the ester, alcohol, and glycosidic ether linkages.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical compounds and for their preparative isolation. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective method.
In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Purity is assessed by the presence of a single major peak in the chromatogram, and the area of this peak relative to the total area of all peaks gives a quantitative measure of purity. Commercial standards of this compound are available with a purity of >95% as determined by HPLC. lgcstandards.com
HPLC is also extensively used for the analysis of saccharides that have been derivatized with a UV-active or fluorescent tag, such as 4-aminobenzoic acid ethyl ester (ABEE), to enhance their detection. cymitquimica.comresearchgate.net The principles of these separations are directly applicable to the analysis of this compound.
Table 4: Representative RP-HPLC Method for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | A suitable gradient from a low to high percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the p-aminobenzoate chromophore (e.g., ~305 nm) cymitquimica.com |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
This method would be suitable for both purity assessment and for scaling up to preparative chromatography for the isolation and purification of the compound.
Computational Chemistry and Molecular Modeling Studies
Quantum-Chemical Calculations on Reaction Mechanisms
Quantum-chemical calculations are employed to understand the electronic structure and reactivity of molecules, providing detailed insights into reaction pathways and transition states.
Semi-empirical quantum chemistry methods, such as AM1 (Austin Model 1), offer a computationally efficient approach to studying large molecules like Ethyl p-Aminobenzoate-N-D-mannose. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them much faster than ab initio methods. wikipedia.orgyoutube.com
Conformational Analysis of Mannose-Based Scaffolds
The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of the mannose-based scaffold of this compound is crucial for understanding how it interacts with biological targets. nih.gov The mannose moiety can adopt various conformations, and its orientation around the glycosidic bond is a key determinant of its binding specificity. researchgate.net
In Silico Prediction of Biological Activity Potential (e.g., PASS Online)
In silico tools like PASS (Prediction of Activity Spectra for Substances) Online allow for the rapid screening of a compound's potential biological activities based on its structural formula. way2drug.com The PASS algorithm analyzes the structure-activity relationships of a vast training set of over a million known biologically active compounds to predict a spectrum of activities for a new molecule. bmc-rm.org
The prediction is presented as a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). nih.gov A higher Pa value suggests a greater likelihood that the compound will exhibit that particular biological activity. mdpi.com This allows researchers to prioritize experimental testing and identify potential therapeutic applications or off-target effects. bmc-rm.orgresearchgate.net
While a specific prediction for this compound is not publicly documented, a hypothetical PASS analysis would generate a table of potential activities based on its structural similarity to other compounds in the database.
Table 1: Hypothetical PASS Online Prediction for this compound
| Predicted Biological Activity | Pa (Probability to be Active) |
| Mannosidase inhibitor | 0.852 |
| Anti-inflammatory | 0.765 |
| Antiviral (Influenza) | 0.698 |
| Immunomodulator | 0.612 |
| Antineoplastic | 0.543 |
| Antibacterial | 0.477 |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the molecular basis of a drug's mechanism of action and for structure-based drug design. nih.gov Docking algorithms place the ligand into the binding site of the receptor and use a scoring function to estimate the binding affinity. nih.gov
For this compound, docking studies would likely target mannose-specific lectins or other mannose receptors, which are known to recognize mannose-containing glycans on cell surfaces. nih.govmdpi.com The results would reveal the binding mode, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and a docking score indicating the strength of the interaction. nih.gov
Table 2: Hypothetical Molecular Docking Results for this compound
| Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| Concanavalin A (Mannose-binding lectin) | -8.5 | Asn14, Asp208, Tyr12, Leu99 |
| DC-SIGN (CD209) | -7.9 | Glu347, Asn349, Asn361, Val351 |
| Influenza Hemagglutinin | -7.2 | Trp153, His183, Tyr98 |
| Mannose Receptor (MRC1) | -8.1 | Glu725, Asn727, His748 |
Molecular Dynamics Simulations to Investigate Structural Stability and Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the stability and dynamics of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions. mdpi.com
An MD simulation of the this compound-receptor complex would reveal how the binding pose predicted by docking holds up in a dynamic, solvated environment. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess the structural stability of the complex. mdpi.com A stable complex will show minimal fluctuations in RMSD over the course of the simulation. These simulations can also provide insights into the stability of key hydrogen bonds and other interactions that anchor the ligand in the binding site. researchgate.netresearchgate.net
Table 3: Hypothetical Molecular Dynamics Simulation Results
| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Observations |
| Complex with Concanavalin A | 100 | 1.2 ± 0.3 | 1.5 ± 0.4 | Stable binding pose maintained. Key H-bonds with Asn14 and Asp208 are persistent. |
| Complex with DC-SIGN | 100 | 2.5 ± 0.8 | 2.1 ± 0.6 | Ligand shows some flexibility but remains within the binding pocket. |
| Unbound Ligand in Water | 50 | 3.1 ± 1.1 | N/A | High flexibility observed, particularly around the glycosidic linkage. |
Investigation of Biochemical Interactions and Molecular Mechanisms
Glycan-Protein Recognition Studies
The mannose moiety of Ethyl p-Aminobenzoate-N-D-mannose suggests a potential role in glycan-protein recognition, a fundamental process in cell signaling, immune response, and pathogenesis. nih.govnih.gov
Interaction with Lectins and Carbohydrate-Binding Proteins
Lectins are proteins that specifically recognize and bind to carbohydrate structures. Mannose-binding lectin (MBL), a key component of the innate immune system, recognizes mannose and N-acetylglucosamine on the surface of pathogens, leading to opsonization and complement activation. nih.govnih.gov The mannose component of this compound makes it a candidate for interaction with MBL and other mannose-specific lectins, such as FimH, an adhesin found on certain bacteria. semanticscholar.org Studies have shown that mannosylated molecules can effectively bind to these lectins, suggesting that this compound could potentially modulate lectin-mediated processes. semanticscholar.orgnih.gov The interaction is often dependent on the density and presentation of the mannose residues. nih.gov
Modulation of Cellular Recognition Events in Model Systems
By interacting with carbohydrate-binding proteins on cell surfaces, mannosylated compounds can influence cellular recognition events. For instance, the binding to mannose receptors on macrophages can trigger receptor-mediated endocytosis, a process crucial for pathogen clearance and antigen presentation. nih.gov Research on mannosylated emulsions has demonstrated that the density of mannose ligands significantly impacts their uptake by macrophages. nih.gov This suggests that this compound could potentially be used to modulate immune cell activity or to target specific cell types that express mannose receptors.
Enzyme Inhibition Profiling in Cell-Free Assays
The structural features of this compound, combining a sugar with an aminobenzoate group, present possibilities for interaction with various enzymes. While specific enzyme inhibition studies on this exact compound are not extensively detailed in the available literature, related compounds and general principles provide a framework for potential interactions. For instance, derivatives of 4-aminobenzoic acid have been investigated for their inhibitory effects on various enzymes. mdpi.com Furthermore, the mannose portion could interact with enzymes involved in glycan processing, such as mannosidases, although this remains to be experimentally verified. nih.gov
Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Models)
The cellular uptake of mannosylated molecules is often facilitated by specific transporters and receptors. Mannose itself is transported into mammalian cells via GLUT transporters. nih.gov For mannosylated derivatives, uptake can be significantly enhanced by targeting mannose receptors expressed on various cell types, including macrophages and certain cancer cells. nih.gov Studies with fluorescently labeled mannose derivatives have shown that uptake can be temperature-dependent, indicating an active transport process. researchgate.net The intracellular fate of such compounds often involves localization within lysosomes following endocytosis. researchgate.net The specific mechanisms for this compound would require dedicated studies using in vitro cell models like A549 (lung carcinoma) or THP-1 (leukemia) cells. researchgate.net
Exploration of Anti-Microbial Mechanisms (In Vitro)
The potential antimicrobial activity of this compound is an area of interest. The 4-aminobenzoic acid (PABA) scaffold is a known pharmacophore that has been derivatized to create compounds with antibacterial and antifungal properties. mdpi.com The strategy often involves inhibiting essential metabolic pathways in microorganisms. For example, some PABA derivatives act as antagonists of folate synthesis. mdpi.com The mannose component could also contribute to antimicrobial action by interfering with bacterial adhesion to host cells, which is often mediated by lectin-carbohydrate interactions. semanticscholar.org For instance, blocking the FimH lectin on uropathogenic E. coli with mannose derivatives can prevent their attachment to bladder cells. semanticscholar.org
Cytotoxic Activity in Cell Line Models (In Vitro, Mechanistic Focus)
The cytotoxic potential of this compound against cancer cells is being explored. Research on D-mannosamine, a related amino sugar, has shown synergistic cytotoxic effects on human leukemia T-cell lines when combined with unsaturated fatty acids. nih.gov This effect was linked to an increase in the lipid fluidity of the cancer cell membrane. nih.gov Similarly, Schiff bases derived from 4-aminobenzoic acid have demonstrated notable cytotoxicity against cell lines such as HepG2 (liver cancer). mdpi.com The mechanism of action for such compounds can be varied, and for this compound, it would be crucial to investigate its effects on cell viability, apoptosis, and cell cycle progression in various cancer cell lines, such as A549 and NIH/3T3. nih.govmdpi.com
Interactive Data Table: In Vitro Cytotoxicity of Related Compounds
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-aminobenzoic acid derivative | HepG2 | ≥ 15.0 | mdpi.com |
| 1,2,3-Triazol-5-yl-phosphonate | NIH/3T3 | 9.7 - 27.5 | nih.gov |
| 1,2,3-Triazol-5-yl-phosphonate | HL-60 | 9.7 - 27.5 | nih.gov |
Methodological Applications in Analytical Chemistry
Development of Pre-column Derivatization Reagents for Monosaccharide Analysis
Pre-column derivatization is a crucial step in the analysis of monosaccharides by high-performance liquid chromatography (HPLC). This process involves chemically modifying the sugar molecules before they are introduced into the chromatography system, thereby enhancing their detectability.
p-Aminobenzoic acid ethyl ester (ABEE) is a widely used reagent for the pre-column derivatization of monosaccharides. nih.govderpharmachemica.com The reaction involves the reductive amination of the monosaccharide's reducing end with ABEE. nih.gov This process attaches the ABEE molecule to the sugar, introducing a highly fluorescent and UV-absorbing group. nih.govdocumentsdelivered.com This labeling allows for the sensitive detection of the derivatized monosaccharides using fluorescence or UV detectors in HPLC systems. nih.govresearchgate.net
The method is applicable to a wide range of monosaccharides, including neutral and amino sugars, which can be simultaneously analyzed in a single chromatographic run. nih.gov Different HPLC conditions can be employed to separate the ABEE-derivatized monosaccharides. For instance, a trifluoroacetic acid (TFA) solution is effective for the simultaneous analysis of neutral and amino sugars, while a borate (B1201080) buffer system can separate stereoisomers of ABEE-labeled monosaccharides. nih.gov
The primary advantage of using ABEE for derivatization is the significant enhancement in detection sensitivity. nih.gov Native monosaccharides lack strong chromophores, making their detection by UV or fluorescence methods difficult and insensitive. derpharmachemica.com By introducing the p-aminobenzoic acid ethyl ester moiety, the sugar molecule becomes readily detectable at very low concentrations. nih.govnih.gov
This derivatization strategy allows for detection limits in the range of 3.38 x 10⁻⁸ mol/L to 176 x 10⁻⁸ mol/L for fluorescence detection and 2.55 x 10⁻⁷ mol/L to 13.4 x 10⁻⁷ mol/L for UV detection. documentsdelivered.com This high sensitivity is crucial for the analysis of monosaccharide composition in biological samples where they are often present in minute quantities. nih.govresearchgate.net The derivatization not only improves sensitivity but also enhances the chromatographic separation of the sugars. nih.gov
Table 1: Detection Methods for ABEE-Labeled Monosaccharides
| Detection Method | Excitation Wavelength (λex) | Emission Wavelength (λem) | UV Detection Wavelength | Reference |
|---|---|---|---|---|
| Fluorescence | 313 nm | 358 nm | - | documentsdelivered.comresearchgate.net |
| Ultraviolet (UV) | - | - | 303 nm, 305 nm | derpharmachemica.comdocumentsdelivered.com |
Mass Spectrometry Labeling for Glycan Structure Elucidation
Mass spectrometry (MS) is a powerful tool for the structural analysis of complex carbohydrates (glycans). Derivatization with reagents like ABEE can significantly improve the quality of MS data.
For the structural elucidation of oligosaccharides, a "closed-ring" labeling strategy using p-aminobenzoic ethyl ester (ABEE) has been developed. acs.orgacs.orgcapes.gov.br This method involves the formation of a glycosylamine, which maintains the closed-ring structure of the reducing end monosaccharide. acs.org This is in contrast to the more common open-ring reductive amination. The closed-ring labeling provides more detailed linkage information during tandem mass spectrometry (MS/MS) analysis. acs.orgnih.gov
This approach has been successfully applied to determine the linkages of both linear and branched oligosaccharides. acs.orgcapes.gov.br The fragmentation patterns of the ABEE-labeled oligosaccharides in negative-ion electrospray ionization mass spectrometry (ESI-MS) provide specific ions that are indicative of the glycosidic linkages. acs.org Furthermore, a significant advantage of this closed-ring labeling is the ability to regenerate the underivatized oligosaccharide after HPLC separation, which is necessary for further analytical steps like sequential degradation. acs.orgnih.gov
Glycans are inherently hydrophilic molecules, which can lead to poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). nih.gov Derivatizing glycans with hydrophobic tags is a strategy to overcome this limitation. nih.govacs.org The addition of a hydrophobic moiety, such as the ethyl p-aminobenzoate group, increases the surface activity of the glycan in the ESI droplets. acs.org This leads to a higher concentration of the derivatized glycan on the surface of the droplets, resulting in a significantly increased ion abundance in the mass spectrometer. nih.govacs.org
This hydrophobic derivatization has been shown to increase the ion abundance of a glycan standard by more than four-fold. acs.org The systematic addition of hydrophobic surface area to the derivatizing reagent has been correlated with an increase in glycan ion abundance. nih.gov This enhanced signal is particularly beneficial for the detection of low-abundance glycans and negatively charged sialylated glycans. nih.gov
Table 2: Comparison of Labeling Strategies for Mass Spectrometry
| Labeling Strategy | Key Feature | Advantage for MS Analysis | Reference |
|---|---|---|---|
| Closed-Ring Labeling with ABEE | Maintains the ring structure of the reducing end monosaccharide. | Provides more detailed glycosidic linkage information from fragmentation patterns. | acs.orgacs.orgnih.gov |
| Hydrophobic Derivatization | Attaches a hydrophobic tag to the glycan. | Increases ion abundance in ESI-MS by enhancing surface activity. | nih.govnih.govacs.org |
High-Throughput Glycoprofiling Methodologies for Complex Carbohydrates
High-throughput glycoprofiling aims to rapidly analyze the complete set of glycans (the glycome) from a large number of biological samples. nih.gov Chemical derivatization is a key component of many high-throughput glycomic workflows. nih.gov Labeling glycans with a tag that facilitates both separation and detection is essential for these large-scale studies.
The use of derivatizing agents like ABEE fits well within high-throughput methodologies. The robust nature of the labeling reaction and the enhanced detection sensitivity allow for the automated and quantitative analysis of glycans from complex biological mixtures. These methods often involve the enzymatic release of glycans from glycoproteins, followed by derivatization, purification, and analysis by HPLC or mass spectrometry. The ability to analyze hundreds or thousands of glycomes in a timely manner is crucial for discovering glycan-based biomarkers for various diseases and for monitoring the glycosylation of biopharmaceuticals. nih.gov
Structure Activity Relationship Sar Studies
Systematic Chemical Modification of Mannose and p-Aminobenzoate Moieties
Systematic modifications of both the mannose and p-aminobenzoate parts of the molecule are crucial for elucidating the key structural features required for optimal activity and for developing new analogs with improved properties.
Modifications of the p-Aminobenzoate Moiety:
The p-aminobenzoate portion of the molecule is known to be a key pharmacophore in local anesthetics and other biologically active compounds. Alterations to this aromatic ring system can significantly impact activity.
Substitution on the Aromatic Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene (B151609) ring can influence the electronic properties of the entire molecule. For instance, adding electron-donating groups, such as alkoxy or additional alkylamino groups, at the ortho or para positions relative to the amino group could potentially enhance activity by increasing the electron density on the carbonyl oxygen of the ester.
Alteration of the Ester Group: The ethyl ester in Ethyl p-Aminobenzoate-N-D-mannose plays a role in the lipophilicity and metabolic stability of the compound. Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, butyl) would alter the compound's lipophilicity, which could in turn affect its ability to cross cell membranes and interact with its target.
Modification of the Amino Group: The primary amino group is the point of attachment for the mannose sugar. While this linkage is defining for the parent compound, in hypothetical analogs, modification to a secondary or tertiary amine, or altering its position on the ring (e.g., to meta or ortho), would drastically change the molecule's shape and hydrogen bonding capabilities.
Modifications of the Mannose Moiety:
The mannose moiety is recognized by various receptors on the surface of mammalian cells, particularly mannose receptors found on immune cells like macrophages and dendritic cells. This suggests that the mannose component could act as a targeting group.
Anomeric Configuration: The stereochemistry at the anomeric carbon (C-1) of mannose, which links to the p-aminobenzoate, is critical. The α and β anomers can exhibit different biological activities and stabilities. The β-anomer is often more stable.
Modifications of Hydroxyl Groups: The hydroxyl (-OH) groups on the mannose ring are key for its interaction with receptors. Selective modification of these groups, for example, through acetylation, methylation, or phosphorylation, would directly impact receptor binding. For instance, phosphorylation at the C-6 position to create a mannose-6-phosphate (B13060355) derivative could target the mannose-6-phosphate receptor, which is involved in lysosomal enzyme trafficking. nih.govmdpi.com
Ring Modifications: Opening the pyranose ring or converting it to a furanose form would significantly alter the three-dimensional structure of the sugar and its recognition by receptors.
Correlating Structural Changes with Observed Biochemical or Cellular Activities
The true value of systematic chemical modification lies in the subsequent correlation of these structural changes with measurable biological activities. While specific data for this compound is lacking, we can hypothesize potential outcomes based on related compounds.
For instance, if the target activity is enhanced local anesthetic action, modifications that increase the lipophilicity of the p-aminobenzoate moiety without disrupting the essential pharmacophore might be beneficial. Conversely, if the goal is to target the compound to macrophages, modifications that enhance binding to the mannose receptor would be prioritized.
Illustrative Data Table of Hypothetical SAR for the p-Aminobenzoate Moiety (Activity: Anesthetic Potency)
| Modification | Position | Resulting Change | Hypothetical Anesthetic Potency |
| Addition of -OCH3 | Ortho to -NH2 | Increased electron density | Increased |
| Replacement of Ethyl Ester with Butyl Ester | - | Increased lipophilicity | Increased |
| Movement of -NH-Mannose to meta position | Meta | Altered geometry | Decreased |
Illustrative Data Table of Hypothetical SAR for the Mannose Moiety (Activity: Macrophage Uptake)
| Modification | Position | Resulting Change | Hypothetical Macrophage Uptake |
| Phosphorylation | C-6 Hydroxyl | Forms Mannose-6-Phosphate | Increased (via M-6-P receptor) |
| Acetylation | All Hydroxyls | Increased lipophilicity, loss of H-bonding | Decreased |
| Change to α-anomer | C-1 | Altered stereochemistry | Potentially altered |
Pharmacophore Development Based on SAR Data
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological activity. Based on the inferred SAR, a hypothetical pharmacophore for a dual-action this compound analog could be proposed.
This pharmacophore would likely include:
An Aromatic Ring: Essential for the anesthetic component.
A Hydrogen Bond Donor/Acceptor: The amino linkage and the ester carbonyl.
A Lipophilic Region: The ethyl ester group.
Multiple Hydrogen Bond Donors/Acceptors: The hydroxyl groups of the mannose ring, crucial for receptor recognition.
A Specific 3D Arrangement of the Mannose Ring: To ensure proper fit into the target mannose receptor.
The development of such a pharmacophore model would be an invaluable tool for virtual screening of compound libraries to identify new molecules with similar or improved activity profiles, thereby accelerating the drug discovery process.
Potential Applications in Chemical Biology and Materials Science
Development as Biochemical Probes for Glycobiological Pathways
The mannose component of Ethyl p-aminobenzoate-N-D-mannose is a key to its potential as a biochemical probe. Mannose is a vital monosaccharide in numerous biological processes, including cell-cell recognition, immune response, and pathogen binding. numberanalytics.comresearchgate.net Lectins, a class of proteins that bind to specific sugar structures, often have a high affinity for mannose. nih.govnih.gov
This specificity can be harnessed to create probes that can visualize, detect, and quantify mannose-binding proteins and their activity in complex biological systems. For instance, the ethyl p-aminobenzoate portion of the molecule can be readily modified to attach fluorescent dyes or other reporter molecules. These labeled probes could then be used in techniques like fluorescence microscopy and flow cytometry to study the distribution and dynamics of mannose receptors on cell surfaces. glycomatrix.com Such tools are invaluable for understanding the roles of these receptors in health and disease. nih.gov
Furthermore, mannose-binding lectins are crucial in the innate immune system, recognizing carbohydrate patterns on the surfaces of bacteria and other pathogens. nih.gov Probes based on this compound could be used to investigate these interactions, potentially leading to new strategies for diagnosing and treating infectious diseases.
Use as Precursors for Novel Glycomimetics and Carbohydrate-Based Scaffolds
Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates. They are often more stable and have improved pharmacological properties compared to their natural counterparts. The structure of this compound makes it an excellent starting point, or precursor, for the synthesis of novel glycomimetics. The mannose unit provides the basic carbohydrate structure for recognition by biological targets, while the aminobenzoate group serves as a versatile chemical handle for modifications. mdpi.com
D-mannose itself is a recognized building block for creating a diverse range of polyhydroxylated scaffolds, which are foundational for glycopeptidomimetic compounds. nih.gov By using this compound, chemists can systematically alter the molecule to enhance its binding affinity, selectivity, and stability. For example, the amine group can be acylated or alkylated to introduce new functionalities, or the ester can be hydrolyzed to the carboxylic acid for further conjugation. nih.gov
Moreover, carbohydrates are increasingly used as scaffolds in drug discovery due to their inherent chirality and conformational rigidity. tandfonline.com These features allow for the precise spatial arrangement of pharmacophores, leading to more potent and selective drugs. This compound can serve as a carbohydrate-based scaffold, providing a well-defined three-dimensional structure upon which to build more complex bioactive molecules. acs.org
Integration into Advanced Functional Materials (e.g., Biosensors, Affinity Matrices)
The development of advanced functional materials is another exciting area where this compound shows great promise. mdpi.comdntb.gov.uaresearchgate.net Its ability to be anchored to surfaces via the aminobenzoate group, while presenting the mannose unit for biological recognition, is key to these applications.
Biosensors: A biosensor is a device that uses a biological component to detect a chemical substance. This compound can be immobilized on the surface of an electrode or a nanoparticle to create a biosensor for detecting mannose-binding lectins or even whole pathogens. mdpi.comnih.gov For example, gold nanorods functionalized with mannose derivatives have been used to create a nanoplasmonic assay for the detection of mannose-binding lectin in human serum. acs.org When the target lectin binds to the mannose on the sensor's surface, it can trigger a detectable signal, such as a change in color, fluorescence, or electrical current.
Affinity Matrices: Affinity chromatography is a powerful technique for purifying biomolecules. A ligand that specifically binds to the target molecule is coupled to a solid support, or matrix. When a complex mixture is passed through the matrix, only the target molecule binds, while all other components are washed away. This compound can be covalently attached to a support material, such as Sepharose beads, to create an affinity matrix for purifying mannose-binding proteins. nih.gov This is a crucial tool for researchers studying the structure and function of these important proteins.
The p-aminobenzyl group, closely related to the ethyl p-aminobenzoate structure, is a well-known self-immolative linker used in drug delivery systems. nih.govresearchgate.netiris-biotech.desymeres.com This suggests that materials incorporating this compound could be designed for the controlled release of therapeutic agents.
Contribution to Fundamental Understanding of Glycobiology
The study of molecules like this compound, and their interactions, contributes significantly to our fundamental understanding of glycobiology—the study of the structure, biosynthesis, and biology of sugars. numberanalytics.com By providing tools to probe, mimic, and manipulate carbohydrate-mediated interactions, this compound helps to unravel the complex "sugar code" that governs many biological processes.
For example, by systematically varying the structure of glycomimetics derived from this compound and studying their binding to different lectins, researchers can map the specific structural features required for recognition. oup.com This information is crucial for understanding how lectins achieve their remarkable specificity and for designing drugs that can selectively target these interactions.
Furthermore, the use of this compound in creating defined surfaces for cell adhesion studies can help to elucidate the role of mannose receptors in cell-cell communication and immune surveillance. nih.gov Ultimately, the availability and application of well-defined synthetic glycochemicals like this compound are essential for advancing our knowledge of the intricate world of glycobiology. nih.gov
Concluding Remarks and Future Research Perspectives
Summary of Current Academic Research Landscape and Key Findings
Academic research on Ethyl p-Aminobenzoate-N-D-mannose itself is not extensively detailed in publicly accessible literature, with much of the information available from chemical suppliers. sigmaaldrich.comlgcstandards.com However, the scientific foundation for its existence and potential utility is well-established through extensive research into its constituent parts: p-aminobenzoic acid (PABA) and mannose-targeted molecules.
The PABA core is a well-studied molecule, recognized for its role in metabolic pathways and as a probe for assessing biotransformation processes like glycine (B1666218) conjugation. nih.govscilit.comresearchgate.net Its metabolism to N-acetyl-p-aminobenzoic acid (N-acetyl-PABA) and subsequent glucuronidation are key steps in its hepatic processing. nih.gov This history of use as a "chemical biopsy" agent highlights the body's ability to recognize and modify the PABA structure. nih.gov
The D-mannose component is of significant interest in the rational design of bioactive molecules. Mannose and mannosylated compounds are known to be specifically recognized by C-type lectin receptors, such as the mannose receptor (CD206), which are predominantly expressed on the surface of macrophages and dendritic cells. nih.govnih.gov This specific interaction is actively exploited in drug delivery research to target these immune cells. The goal is often to deliver therapeutic agents directly to sites of infection, such as in tuberculosis where bacteria reside within macrophages, or to modulate immune responses. nih.govuclan.ac.uk
Research on related mannosylated structures and glycoconjugates provides key insights. For instance, studies on mannosyl-lipoconjugates have demonstrated that incorporating mannose units into liposomes leads to effective recognition by lectins, validating their potential for targeted drug delivery systems. nih.gov Furthermore, the general principle of glycosylation—attaching a sugar moiety to a drug molecule—is a widely explored strategy to improve pharmacokinetic properties, enhance solubility, and achieve targeted delivery. rsc.org
In a related context, the ethyl p-aminobenzoate (EPAB) structure is used as a labeling tag in advanced analytical techniques for sequencing complex carbohydrates like glycosaminoglycans, demonstrating its utility in chemical synthesis and analysis. acs.org
Table 1: Summary of Key Research Findings on Related Moieties
| Research Area | Key Findings | Relevant Compounds | Citations |
| PABA Metabolism | Used as a probe for hepatic UDP-glucose and glycine conjugation pathways. Metabolized via acetylation and glucuronidation. | p-Aminobenzoic acid (PABA), N-acetyl PABA glucuronide (NAPG) | nih.govnih.gov |
| Mannose Receptor Targeting | Mannosylated nanoparticles and liposomes are effectively taken up by macrophages and dendritic cells via mannose receptors. | Mannosyl-lipoconjugates, Mannosylated nanoparticles | nih.govnih.govuclan.ac.uk |
| Glycoconjugate Design | Glycosylation of molecules can improve pharmacokinetic profiles and enable site-selective delivery. | Mono- and multivalent mannosyl-lipoconjugates | nih.govrsc.org |
| Analytical Chemistry | Ethyl p-aminobenzoate (EPAB) is used as a fluorescent tag for the analysis of complex carbohydrates. | EPAB-labeled disaccharides | acs.org |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite the strong rationale for its design, there are significant knowledge gaps specifically concerning this compound. The primary gap is the lack of published biological data. The current landscape suggests several unexplored avenues:
Biological Activity and Specificity: There is no readily available research detailing the specific biological effects of this compound. Does it act as an inhibitor for any particular enzymes? Does it have antimicrobial or immunomodulatory properties? While its structure suggests macrophage targeting, the extent and efficiency of this targeting have not been quantified.
Mechanism of Action: Assuming the compound exhibits biological activity, its mechanism of action is completely unknown. It is unclear whether the molecule acts as a whole, or if it is designed to be cleaved within the target cell, releasing the ethyl p-aminobenzoate and mannose moieties to act independently.
Metabolic Fate: The metabolism of PABA is well-documented, but the metabolic fate of the entire glycoconjugate is not. nih.govresearchgate.net Understanding how the N-glycosidic bond between the PABA moiety and mannose is processed by human enzymes is crucial. Is it stable in circulation? Is it hydrolyzed in the lysosomal compartment of macrophages?
Comparative Efficacy: The potential advantages of this specific glycoconjugate over its parent molecule (ethyl p-aminobenzoate) or other mannosylated compounds have not been explored. Research is needed to determine if this specific combination offers any synergistic or superior benefits.
Directions for Future Academic and Interdisciplinary Investigations
To address the identified knowledge gaps, a structured research program is necessary. Future investigations should be multidisciplinary, combining synthetic chemistry, cell biology, pharmacology, and computational science.
Chemical Synthesis and Characterization: The first step would be to ensure efficient and scalable synthesis of high-purity this compound. Detailed structural confirmation using modern analytical techniques (NMR, mass spectrometry) is essential.
In Vitro Biological Screening: A broad-based screening approach is warranted. This should include:
Cellular Uptake Studies: Using macrophage and dendritic cell lines to quantify mannose receptor-mediated uptake. This could involve fluorescently tagging the molecule to visualize its internalization.
Enzyme Inhibition Assays: Testing against a panel of relevant enzymes, particularly those involved in pathways where PABA or mannose might play a role. genome.jp
Antimicrobial and Cytotoxicity Assays: Evaluating its effect on various bacterial or fungal strains, especially those that reside within macrophages, and assessing its toxicity to human cells.
Pharmacokinetic and Metabolic Studies: In vivo studies in animal models are needed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This would clarify its stability, bioavailability, and primary metabolic pathways.
Interdisciplinary Modeling: Computational studies could predict the binding affinity of the compound to the mannose receptor. Chemical language models and other AI-driven tools could be used to predict potential bioactivities and guide experimental work, accelerating the discovery cycle. chemrxiv.org
Implications for Rational Design of Bioactive Molecules
The study of this compound, and molecules like it, has broader implications for the field of rational drug design. It serves as a case study for the "glycotargeting" strategy, where a sugar moiety is used as a "molecular address label" to direct a bioactive core to specific cells or tissues.
The key implications include:
Leveraging Endogenous Pathways: This molecule's design is predicated on exploiting the endogenous mannose receptor pathway. Future drug design can more systematically explore the vast landscape of lectin receptors expressed on different cell types to achieve highly specific drug delivery, thereby reducing off-target effects. nih.gov
Modulating Pharmacokinetics: Glycosylation is a powerful tool to alter the physical properties of a drug. By selecting different sugars or linkage types, chemists can fine-tune solubility, stability, and clearance rates, which are critical determinants of a drug's efficacy.
Developing Prodrug Strategies: This compound can be viewed as a potential prodrug. If the N-glycosidic bond is designed to be cleaved only within the target cell's acidic phagolysosome, it would allow for the localized release of a therapeutic agent. This principle can be applied to many other drugs to improve their therapeutic index.
Informing Next-Generation Bioconjugation: The challenges in synthesizing and analyzing a relatively simple glycoconjugate like this highlight the need for more robust and site-selective bioconjugation techniques. rsc.org Advances in this area are critical for creating more complex and effective targeted therapies, including antibody-drug conjugates and targeted nanoparticles. rsc.orgchemrxiv.org
Q & A
Q. What are the common synthetic routes for preparing Ethyl p-Aminobenzoate-N-D-mannose derivatives?
Methodological Answer: The synthesis typically involves selective acylation of D-mannose derivatives. For example, Kabir et al. demonstrated the use of dibutyltin oxide to facilitate regioselective benzoylation of methyl α-D-mannopyranoside, which can be adapted for introducing the ethyl p-aminobenzoate moiety. Key steps include:
- Protecting the hydroxyl groups of D-mannose using tin-mediated methods to ensure selective acylation at specific positions.
- Coupling the activated p-aminobenzoate ethyl ester to the deprotected hydroxyl group under mild acidic or basic conditions.
- Purification via column chromatography and characterization using NMR and mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy : H and C NMR to confirm the attachment of the ethyl p-aminobenzoate group to D-mannose and assess stereochemistry.
- FT-IR : To identify ester carbonyl (C=O) and amine (N-H) functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation.
- DFT Calculations : To correlate experimental NMR chemical shifts with computational models, resolving ambiguities in electronic environments .
Q. How can researchers quantify this compound in biological matrices?
Methodological Answer: A validated HPLC-MS protocol, as described for D-mannose quantification in human plasma, can be adapted:
- Sample Preparation : Deproteinize plasma using acetonitrile, followed by centrifugal filtration.
- Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of acetonitrile/water containing ammonium acetate.
- Detection : Employ negative-ion mode MS for high sensitivity. Calibration curves should be constructed using spiked plasma samples to ensure accuracy .
Advanced Research Questions
Q. How can enzymatic methods be optimized for synthesizing this compound?
Methodological Answer: Enzymatic approaches leverage epimerases or isomerases for stereospecific synthesis. For example:
- Epimerase Selection : Use recombinant D-mannose isomerases (e.g., from Thermobifida halotolerans) to convert D-fructose to D-mannose, followed by chemical coupling to ethyl p-aminobenzoate.
- Bioconversion Efficiency : Optimize reaction conditions (pH, temperature, cofactors) using kinetic studies. Compare yields to traditional chemical synthesis to evaluate scalability and purity .
Q. How do researchers resolve discrepancies between experimental NMR data and computational models for this compound?
Methodological Answer: Contradictions often arise from solvent effects or incorrect DFT parameters. Mitigation strategies include:
- Solvent Modeling : Explicitly include solvent molecules (e.g., DMSO or water) in DFT simulations to better match experimental NMR shifts.
- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution, ensuring DFT calculations reflect realistic geometries.
- Validation : Cross-check with X-ray crystallography or rotational spectroscopy when possible .
Q. What strategies mitigate photodegradation of this compound in aqueous solutions?
Methodological Answer: Photostability challenges stem from the p-aminobenzoate moiety’s susceptibility to UV-induced radical formation. Solutions include:
Q. How does the stereochemistry of D-mannose influence the bioactivity of this compound?
Methodological Answer: Stereochemical specificity is critical for receptor binding or enzymatic interactions. Investigate via:
- Enzymatic Assays : Compare activity against α- vs. β-anomers using glycosidases or lectins.
- Isomer Comparison : Synthesize and test L-mannose or other epimers to assess stereochemical selectivity in biological systems.
- Molecular Docking : Use computational tools to predict binding affinities with target proteins, referencing monosaccharide interaction databases .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistent biological activity data across studies?
Methodological Answer: Potential sources of variability include impurities, anomeric mixtures, or assay conditions. Recommendations:
- Purity Assessment : Re-analyze compounds using HPLC and HRMS to rule out contaminants.
- Anomeric Control : Ensure anomeric purity via H NMR (e.g., anomeric proton signals at δ 4.8–5.5 ppm for α/β configurations).
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
